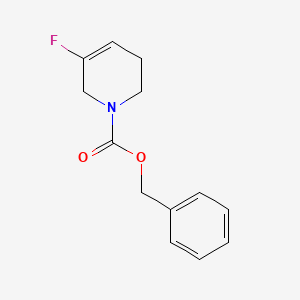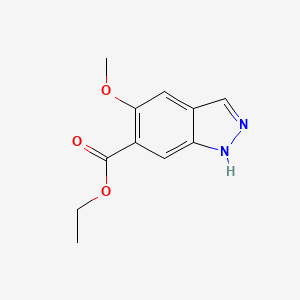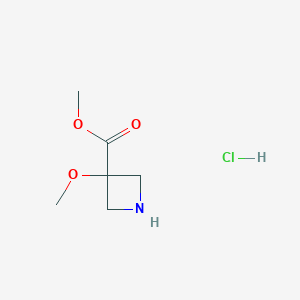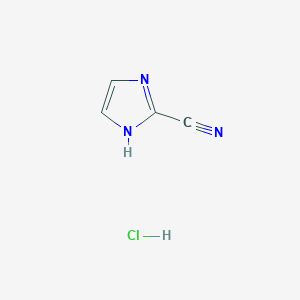
5-Bromo-7-azaindol-6-carboxilato de metilo
Descripción general
Descripción
Methyl 5-bromo-7-azaindole-6-carboxylate: is a brominated derivative of 7-azaindole, a heterocyclic aromatic organic compound This compound is characterized by the presence of a bromine atom at the 5th position and a carboxylate ester group at the 6th position of the azaindole ring system
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Methyl 5-bromo-7-azaindole-6-carboxylate typically begins with 7-azaindole as the starting material.
Bromination: The bromination step involves the addition of bromine (Br2) to the 5th position of the azaindole ring. This reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane (DCM), and a catalyst like ferric bromide (FeBr3).
Carboxylation: The carboxylation step involves the introduction of the carboxylate ester group at the 6th position. This can be achieved by reacting the brominated azaindole with methyl chloroformate (Methyl chloroformate) in the presence of a base like triethylamine (TEA).
Industrial Production Methods:
Batch Production: In an industrial setting, the synthesis of Methyl 5-bromo-7-azaindole-6-carboxylate is often carried out in batch reactors. The process involves the controlled addition of reagents and careful monitoring of reaction conditions to ensure product quality and yield.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Types of Reactions:
Oxidation: Methyl 5-bromo-7-azaindole-6-carboxylate can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the bromine atom, leading to the formation of different reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives, including carboxylic acids and ketones.
Reduction Products: Reduced derivatives, such as amines and alcohols.
Substitution Products: Substituted azaindoles with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Methyl 5-bromo-7-azaindole-6-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its bromine atom makes it a versatile building block for further chemical modifications. Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its derivatives have been investigated for their biological activities, including antiviral, anti-inflammatory, and anticancer properties. Medicine: Research has explored the use of Methyl 5-bromo-7-azaindole-6-carboxylate and its derivatives in drug discovery. It has been used to develop new therapeutic agents targeting various diseases. Industry: The compound is utilized in material science for the development of advanced materials with specific properties, such as conductivity and stability.
Mecanismo De Acción
Target of Action
Methyl 5-bromo-7-azaindole-6-carboxylate is a derivative of azaindole, which has been widely used as a kinase inhibitor in drug discovery . The primary targets of this compound are protein kinases, which play a crucial role in regulating cellular processes such as cell division, growth, and death .
Pharmacokinetics
The pharmacokinetic properties of Methyl 5-bromo-7-azaindole-6-carboxylate include high gastrointestinal absorption and permeability across the blood-brain barrier . The compound also exhibits inhibitory activity against CYP1A2, an enzyme involved in drug metabolism . These properties suggest that Methyl 5-bromo-7-azaindole-6-carboxylate has good bioavailability.
Action Environment
The action, efficacy, and stability of Methyl 5-bromo-7-azaindole-6-carboxylate can be influenced by various environmental factors. For instance, the compound’s stability may be affected by storage conditions . It is recommended to store the compound in a dry room at normal temperature . Furthermore, the compound’s action and efficacy can be influenced by factors such as the presence of other drugs or substances that can interact with the same targets or affect the same pathways.
Comparación Con Compuestos Similares
Methyl 6-bromo-7-azaindole-3-carboxylate: This compound is structurally similar but differs in the position of the bromine atom and carboxylate group.
Methyl 5-bromo-7-azaindole-3-carboxylate: Another structural isomer with the bromine atom and carboxylate group in different positions.
Uniqueness: Methyl 5-bromo-7-azaindole-6-carboxylate is unique due to its specific substitution pattern, which influences its reactivity and potential applications. Its position-specific substitutions make it a valuable compound for targeted chemical synthesis and biological studies.
Propiedades
IUPAC Name |
methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)7-6(10)4-5-2-3-11-8(5)12-7/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUMFEXBMSDHVRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C2C=CNC2=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(S,S)-3-Methyl-3,6-diaza-bicyclo[3.2.0]heptane](/img/structure/B1529617.png)






![Methyl 1H-pyrazolo[4,3-C]pyridine-7-carboxylate](/img/structure/B1529627.png)

